2-[2-(3-Hydroxypropylamino)benzimidazol-1-yl]-1-(4-methylphenyl)ethanone;hydrobromide
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Overview
Description
2-[2-(3-Hydroxypropylamino)benzimidazol-1-yl]-1-(4-methylphenyl)ethanone;hydrobromide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Hydroxypropylamino)benzimidazol-1-yl]-1-(4-methylphenyl)ethanone;hydrobromide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The hydroxypropylamino group is then introduced through nucleophilic substitution reactions, where the benzimidazole intermediate reacts with 3-chloropropanolamine under basic conditions. Finally, the methylphenyl ethanone moiety is attached via a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Hydroxypropylamino)benzimidazol-1-yl]-1-(4-methylphenyl)ethanone;hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropylamino group may yield propionaldehyde derivatives, while reduction of the benzimidazole core may produce dihydrobenzimidazole compounds .
Scientific Research Applications
2-[2-(3-Hydroxypropylamino)benzimidazol-1-yl]-1-(4-methylphenyl)ethanone;hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(3-Hydroxypropylamino)benzimidazol-1-yl]-1-(4-methylphenyl)ethanone;hydrobromide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Methylbenzimidazole: Contains a methyl group on the benzimidazole ring.
Hydroxybenzimidazole: Features a hydroxy group on the benzimidazole ring.
Uniqueness
2-[2-(3-Hydroxypropylamino)benzimidazol-1-yl]-1-(4-methylphenyl)ethanone;hydrobromide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its hydroxypropylamino group enhances its solubility and potential for hydrogen bonding, while the methylphenyl ethanone moiety contributes to its lipophilicity and ability to interact with hydrophobic regions of biological targets .
Properties
IUPAC Name |
2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]-1-(4-methylphenyl)ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2.BrH/c1-14-7-9-15(10-8-14)18(24)13-22-17-6-3-2-5-16(17)21-19(22)20-11-4-12-23;/h2-3,5-10,23H,4,11-13H2,1H3,(H,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTLGNAUVSVGTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCCO.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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